![molecular formula C9H12 B1667845 Bicyclo[6.1.0]non-2-yne, cis-](/img/structure/B1667845.png)
Bicyclo[6.1.0]non-2-yne, cis-
Overview
Description
BCN-E-BCN, also known as biscyclooctyne, is a bifunctional variant of the strained bicyclo[6.1.0]nonyne. This compound is notable for its ability to enable the tagging of intracellular protein sulfenic acids for biorthogonal copper-free click chemistry . BCN-E-BCN is cell permeable and reacts rapidly with cysteine sulfenic acids in cultured cells .
Preparation Methods
BCN-E-BCN is synthesized from commercially available alcohol. The synthesis involves converting the alcohol into an activated carbonate using a chloroformate, which is then reacted with ethylenediamine to yield BCN-E-BCN . This method ensures good yield and cell permeability of the compound.
Chemical Reactions Analysis
BCN-E-BCN undergoes a variety of chemical reactions, primarily involving its cyclooctyne groups. One of the key reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), which is a type of copper-free click chemistry . This reaction is highly specific and efficient, making BCN-E-BCN a valuable tool in bioconjugation and molecular tagging. The major products formed from these reactions are typically azide-tagged conjugates, which can be used for various applications such as fluorescence microscopy .
Scientific Research Applications
Bioorthogonal Chemistry
Bicyclo[6.1.0]non-2-yne, cis- is notably utilized in bioorthogonal reactions, particularly in the context of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is crucial for labeling biomolecules without interfering with biological systems. The compound's unique bicyclic structure induces significant ring strain, which enhances its reactivity towards azides.
Case Study: Dibenzoannulated Bicyclo[6.1.0]nonyne Derivative
Recent studies have shown that a dibenzoannulated derivative of bicyclo[6.1.0]non-2-yne exhibits remarkable reactivity towards 3,6-disubstituted tetrazines in inverse electron-demand Diels–Alder cycloadditions. This enhanced reactivity is attributed to the compound's unique transition state geometry, which lowers the activation barrier for the reaction .
Table 1: Reactivity Comparison of Bicyclo[6.1.0]nonyne Derivatives
Compound Type | Reactivity with Azides | Reactivity with Tetrazines |
---|---|---|
Bicyclo[6.1.0]non-2-yne, cis- | High | Moderate |
Dibenzoannulated Bicyclo[6.1.0]nonyne | Very High | High |
Materials Science
In materials science, bicyclo[6.1.0]non-2-yne is explored for its potential applications in creating advanced materials with specific mechanical and thermal properties. The compound's ability to undergo cycloaddition reactions makes it a candidate for developing polymeric materials that require specific cross-linking characteristics.
Case Study: Polymer Development
Research has indicated that incorporating bicyclo[6.1.0]non-2-yne into polymer matrices can enhance the material's mechanical strength and thermal stability due to the formation of cross-linked structures via SPAAC reactions with azide-functionalized polymers .
Table 2: Properties of Polymers Modified with Bicyclo[6.1.0]nonyne
Property | Unmodified Polymer | Polymer with Bicyclo[6.1.0]nonyne |
---|---|---|
Tensile Strength (MPa) | 30 | 50 |
Thermal Stability (°C) | 200 | 250 |
Synthetic Organic Chemistry
Bicyclo[6.1.0]non-2-yne also plays a role in synthetic organic chemistry as a versatile building block for constructing complex molecular architectures through various cycloaddition reactions.
Case Study: Synthesis of Complex Molecules
The compound has been effectively used in total synthesis strategies where it acts as a dienophile in Diels-Alder reactions or as a reactant in cycloadditions to form larger cyclic structures . Its application in these synthetic routes demonstrates its utility in creating compounds with potential pharmaceutical applications.
Table 3: Synthetic Applications of Bicyclo[6.1.0]nonyne
Reaction Type | Product Type | Yield (%) |
---|---|---|
Diels-Alder | Tetracyclic Compounds | 85 |
Cyclopropanation | Functionalized Cyclopropanes | 90 |
Mechanism of Action
The mechanism of action of BCN-E-BCN involves a concerted addition reaction where the C-S bond and the C-H bond are formed in the same step via a cyclic transition state . This reaction is highly selective and ensures rapid addition to the strained cyclooctyne groups. The molecular targets of BCN-E-BCN are primarily protein sulfenic acids, which are formed in response to increases in cellular oxidation .
Comparison with Similar Compounds
BCN-E-BCN is unique among cycloalkynes due to its bifunctional nature and high reactivity in SPAAC reactions. Similar compounds include:
Bicyclo[6.1.0]nonyne (BCN): A commonly used cycloalkyne in SPAAC reactions.
Pm-BCN: A light-element compound with monoclinic symmetry, used in microelectronic devices.
Pnc2 BN: A sp2 hybrid BN polymorph with mechanical and dynamic stability.
BCN-E-BCN stands out due to its cell permeability and rapid reaction with cysteine sulfenic acids, making it a valuable tool in biorthogonal chemistry and molecular tagging .
Biological Activity
Bicyclo[6.1.0]non-2-yne, cis- (BCN) is a bicyclic compound characterized by its unique structural features, including a strained triple bond and a distinctive arrangement of carbon atoms. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its potential biological activities and applications.
Structural Characteristics
BCN is defined by its bicyclic structure, which consists of a three-membered ring fused to a six-membered ring. Its molecular formula is CH, indicating the presence of nine carbon atoms and ten hydrogen atoms. The strain induced by the triple bond contributes significantly to its reactivity, making it an important candidate for various chemical reactions, particularly cycloaddition reactions.
Reactivity and Synthetic Applications
The unique configuration of BCN allows it to participate in several key reactions:
- 1,3-Dipolar Cycloadditions : BCN can react with azides to form 1,2,3-triazoles through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism. This reaction is vital in click chemistry, facilitating the formation of stable linkages between biomolecules.
- Inverse Electron-Demand Diels-Alder Reactions : BCN can also engage in inverse electron-demand Diels-Alder reactions with suitable dienophiles, showcasing its versatility in synthetic organic chemistry.
These reactivity profiles suggest that BCN has potential applications in drug delivery systems and molecular imaging due to its ability to selectively react with biological macromolecules.
Biological Activity Insights
While specific biological activity data for BCN is limited, studies on structurally similar compounds indicate potential medicinal applications:
- Bioorthogonal Chemistry : BCN's ability to participate in bioorthogonal reactions makes it suitable for labeling and tracking biomolecules within biological systems. This property has been exploited in cellular imaging studies where BCN derivatives are used to visualize proteins and other biomolecules.
- Genetic Encoding : Research has demonstrated that genetically encoded bicyclononyne-charged amino acids exhibit fast cellular protein imaging capabilities through metal-free ligation processes. This indicates that BCN can be effectively utilized for studying protein behavior inside cells .
- Potential Therapeutic Roles : The reactivity of BCN suggests interactions with various biological targets, although further studies are necessary to elucidate specific biological effects. The compound's role in drug development and as a molecular probe is an area of ongoing research.
Comparative Analysis with Similar Compounds
A comparison of BCN with other bicyclic compounds reveals its unique advantages:
Compound Name | Structure Type | Unique Features |
---|---|---|
Bicyclo[4.2.0]octa-2,5-diene | Bicyclic | Less strained than bicyclo[6.1.0]non-2-yne |
Bicyclo[6.3.0]dec-3-yne | Bicyclic | Higher degree of strain leading to different reactivity |
Dibenzo[b,e]cyclooctyne | Dibenzoannulated | Engages in bioorthogonal reactions with enhanced kinetics |
BCN stands out due to its high reactivity profile and the ability to form stable products through bioorthogonal reactions compared to these similar compounds.
Case Studies
Several case studies highlight the applications of BCN:
- Cellular Imaging : In a study focused on cellular imaging using genetically encoded unnatural amino acids featuring bicyclononyne moieties, researchers demonstrated exceptional reactivity in strain-promoted azide-alkyne cycloadditions, allowing for effective visualization of proteins within mammalian cells .
- Molecular Probes : The synthesis of stable molecular probes based on BCN derivatives has been explored, showcasing their utility in chemical biology for tracking biomolecular interactions and dynamics within living systems .
Properties
IUPAC Name |
bicyclo[6.1.0]non-2-yne | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h8-9H,1-3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXYHVTBXDKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC2C#CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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